molecular formula C7H10Br2N2O B2645307 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide CAS No. 2248353-03-7

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide

Cat. No.: B2645307
CAS No.: 2248353-03-7
M. Wt: 297.978
InChI Key: GSQKAPFBIYCGJB-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is a chemical compound that belongs to the class of organic bromides. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 1,5-dimethylpyrazol-4-yl moiety. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide typically involves the bromination of 1-(1,5-dimethylpyrazol-4-yl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding ethanone derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be performed to convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperature.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), room temperature.

Major Products Formed

    Substitution: Various substituted ethanone derivatives.

    Reduction: 1-(1,5-dimethylpyrazol-4-yl)ethanone.

    Oxidation: 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)acetic acid.

Scientific Research Applications

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various substituted pyrazoles and other heterocyclic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues.

    Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as an electrophile, facilitating the substitution reactions with nucleophiles. This property makes it useful in modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrobromide
  • 2-Bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide

Uniqueness

2-Bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide is unique due to the presence of the 1,5-dimethylpyrazol-4-yl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a building block in the synthesis of more complex molecules.

Properties

IUPAC Name

2-bromo-1-(1,5-dimethylpyrazol-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.BrH/c1-5-6(7(11)3-8)4-9-10(5)2;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKAPFBIYCGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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